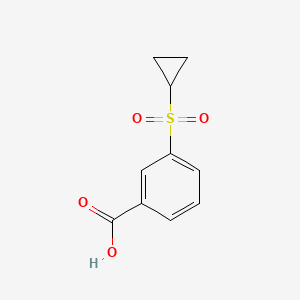
3-Cyclopropylsulfonylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, and common names if available .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various techniques such as condensation reactions, substitution reactions, etc .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound is reactive and the products formed during these reactions .Physical and Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability of the compound .Applications De Recherche Scientifique
Antimicrobial Agents Development
Compounds bearing sulfonamide moieties, including those related to 3-Cyclopropylsulfonylbenzoic acid, have been synthesized for potential use as antimicrobial agents. These compounds have shown promising antibacterial and antifungal activities in vitro, illustrating the utility of sulfonamide derivatives in combating microbial infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Catalysis and Green Chemistry
Disulfonic acid imidazolium salts, which may share structural motifs with this compound, have been applied as efficient catalysts in the synthesis of various organic compounds. These catalysts facilitate reactions under mild and environmentally friendly conditions, contributing to the field of green chemistry. For example, they've been used in the synthesis of pyrazoles and naphthols, showcasing the versatility of sulfonated catalysts in promoting diverse chemical transformations (Moosavi-Zare et al., 2013; Zare et al., 2012).
Novel Synthesis Methods
Research has also focused on utilizing sulfonamide and related structures for innovative synthesis methods. For instance, solvent-controlled hydrosulfonylation of cyclopropylidenepropenones has been studied, demonstrating the capability of manipulating reaction outcomes based on solvent choice. This research provides valuable insights into synthetic flexibility and the potential for developing new chemical entities (Miao et al., 2016).
Nanocatalysts and Material Science
The development of magnetically recyclable heterogeneous nanocatalysts, such as those based on aminoethanesulfonic acid, exemplifies the intersection of material science and chemistry. These catalysts are applied in the synthesis of heterocyclic compounds, highlighting the role of sulfonamide derivatives in advancing sustainable catalytic processes (Ghasemzadeh & Akhlaghinia, 2017).
Pharmaceutical Research
In the realm of drug discovery and development, derivatives of sulfonamide structures, akin to this compound, have been investigated for their potential as kinase inhibitors, showcasing the therapeutic applications of these compounds (Griffin et al., 2006).
Mécanisme D'action
Target of Action
It’s worth noting that sulfonyl compounds often exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .
Mode of Action
Sulphonamides, a class of compounds that includes 3-cyclopropylsulfonylbenzoic acid, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid . This action inhibits the production of DNA in bacteria, thereby exerting an antibacterial effect .
Biochemical Pathways
The inhibition of folic acid synthesis by sulphonamides can disrupt the metabolic pathways that rely on this essential vitamin, such as the synthesis of nucleic acids and certain amino acids .
Pharmacokinetics
Pharmacokinetics is a critical aspect of drug action, influencing the bioavailability of the drug and its distribution within the body .
Result of Action
The inhibition of folic acid synthesis by sulphonamides can lead to the disruption of bacterial dna synthesis, thereby exerting an antibacterial effect .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-cyclopropylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c11-10(12)7-2-1-3-9(6-7)15(13,14)8-4-5-8/h1-3,6,8H,4-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXMLNANFRRZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid](/img/structure/B2921476.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide](/img/structure/B2921478.png)
![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2921482.png)






![7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2921494.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2921495.png)
